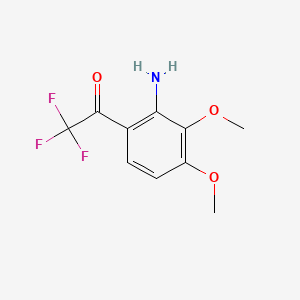
3-Methylhepten-5-one (Mixture of Double Bond Isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhepten-5-one: is an organic compound with the molecular formula C8H14O . It is a mixture of double bond isomers, meaning it can exist in different forms depending on the position of the double bond within the molecule. This compound is known for its distinctive odor and is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylhepten-5-one can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the double bond isomers .
Industrial Production Methods: In industrial settings, the production of 3-Methylhepten-5-one often involves the use of large-scale reactors and continuous flow processes. The starting materials are mixed in precise ratios, and the reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhepten-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylhepten-5-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials .
Biology and Medicine: In biological research, 3-Methylhepten-5-one is studied for its potential effects on cellular processes. It has been investigated for its role in metabolic pathways and its interactions with enzymes .
Industry: Industrially, 3-Methylhepten-5-one is used as a flavoring agent due to its distinctive odor. It is also employed in the production of fragrances and other consumer products .
Wirkmechanismus
The mechanism by which 3-Methylhepten-5-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, affecting metabolic pathways. The exact pathways and targets depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
3-Methylheptane: A branched alkane with a similar carbon backbone but lacking the double bond and oxygen functional group.
2-Methylhexane: Another branched alkane with a different arrangement of carbon atoms.
2-Ethylhexane: A related compound with a similar structure but different branching.
Uniqueness: 3-Methylhepten-5-one is unique due to its double bond isomers and the presence of a carbonyl group. These features give it distinct chemical reactivity and applications compared to its saturated counterparts .
Eigenschaften
Molekularformel |
C24H42O3 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(E)-5-methylhept-4-en-3-one;(E)-5-methylhept-5-en-3-one;5-methylideneheptan-3-one |
InChI |
InChI=1S/3C8H14O/c3*1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3;4H,5-6H2,1-3H3;3-6H2,1-2H3/b7-6+;7-4+; |
InChI-Schlüssel |
NSJKOTBYFMSZJJ-KXPZSZEXSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)CC)/C.CCC(=C)CC(=O)CC.CCC(=O)C/C(=C/C)/C |
Kanonische SMILES |
CCC(=CC(=O)CC)C.CCC(=C)CC(=O)CC.CCC(=O)CC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)


![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)







